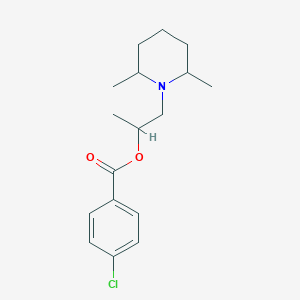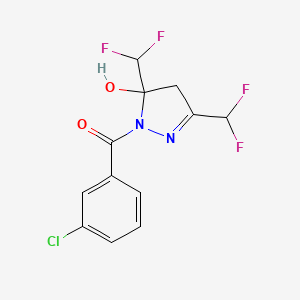![molecular formula C24H25FN2O2S B11595045 (5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595045.png)
(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-Cyclohexyl-5-{2-[(4-Fluorbenzyl)oxy]benzyliden}-1-methyl-2-thioxoimidazolidin-4-on: ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Ihre einzigartige Struktur, die eine Cyclohexylgruppe, eine Fluorbenzyl-Gruppe und einen Thioxoimidazolidinon-Kern umfasst, macht sie zu einem interessanten Thema für wissenschaftliche Forschung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (5Z)-3-Cyclohexyl-5-{2-[(4-Fluorbenzyl)oxy]benzyliden}-1-methyl-2-thioxoimidazolidin-4-on umfasst in der Regel mehrere Schritte. Der Prozess beginnt mit der Herstellung des Thioxoimidazolidinon-Kerns, gefolgt von der Einführung der Cyclohexyl- und Fluorbenzyl-Gruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Cyclohexylamin, 4-Fluorbenzylchlorid und verschiedene Katalysatoren, um die Reaktionen unter kontrollierten Bedingungen zu ermöglichen.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung von automatisierten Reaktoren, präzise Temperaturkontrolle und kontinuierliche Überwachung der Reaktionsparameter.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the cyclohexyl and fluorophenyl groups, and the final methylidene modification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Thioxo-Gruppe, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Imidazolidinon-Ring anvisieren und ihn möglicherweise in eine gesättigtere Form umwandeln.
Substitution: Die Benzyliden-Gruppe kann an Substitutionsreaktionen, insbesondere mit Nukleophilen, teilnehmen, was zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden, um eine Substitution zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Sulfoxiden führen, während Substitutionsreaktionen eine Vielzahl von Benzyliden-Derivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird diese Verbindung auf ihre Reaktivität und ihr Potenzial als Baustein für komplexere Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie ein vielseitiges Zwischenprodukt in der organischen Synthese ist.
Biologie: In der biologischen Forschung sind die Wechselwirkungen der Verbindung mit Biomolekülen von Interesse. Studien können sich auf ihre Bindungsaffinität zu Proteinen oder ihr Potenzial als Ligand in biochemischen Assays konzentrieren.
Medizin: In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Ihre Struktur deutet auf mögliche Anwendungen im Wirkstoffdesign hin, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Im Industriesektor machen die Stabilität und Reaktivität der Verbindung sie für die Entwicklung neuer Materialien oder als Katalysator in chemischen Prozessen geeignet.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-Cyclohexyl-5-{2-[(4-Fluorbenzyl)oxy]benzyliden}-1-methyl-2-thioxoimidazolidin-4-on umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Pfade können je nach spezifischer Anwendung die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe for investigating cellular processes and signaling pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its efficacy in treating various diseases, including cancer and inflammatory conditions, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- (5Z)-3-Cyclohexyl-5-{2-[(4-Chlorbenzyl)oxy]benzyliden}-1-methyl-2-thioxoimidazolidin-4-on
- (5Z)-3-Cyclohexyl-5-{2-[(4-Methylbenzyl)oxy]benzyliden}-1-methyl-2-thioxoimidazolidin-4-on
Vergleich: Im Vergleich zu ähnlichen Verbindungen sticht (5Z)-3-Cyclohexyl-5-{2-[(4-Fluorbenzyl)oxy]benzyliden}-1-methyl-2-thioxoimidazolidin-4-on durch das Vorhandensein des Fluoratoms hervor, das seine Reaktivität und Bindungseigenschaften maßgeblich beeinflussen kann. Das Fluoratom kann die Stabilität der Verbindung erhöhen und ihre Bindungsaffinität zu bestimmten molekularen Zielstrukturen erhöhen, wodurch sie zu einer einzigartigen und wertvollen Verbindung für Forschung und industrielle Anwendungen wird.
Eigenschaften
Molekularformel |
C24H25FN2O2S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(5Z)-3-cyclohexyl-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H25FN2O2S/c1-26-21(23(28)27(24(26)30)20-8-3-2-4-9-20)15-18-7-5-6-10-22(18)29-16-17-11-13-19(25)14-12-17/h5-7,10-15,20H,2-4,8-9,16H2,1H3/b21-15- |
InChI-Schlüssel |
SYJQFDUZDXJXMY-QNGOZBTKSA-N |
Isomerische SMILES |
CN1/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)F)/C(=O)N(C1=S)C4CCCCC4 |
Kanonische SMILES |
CN1C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)C(=O)N(C1=S)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594969.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594976.png)

![2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11594986.png)

![3-benzylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11594994.png)
![4,4'-{[(2-phenylethyl)imino]dimethanediyl}bis(N,N-dimethylaniline)](/img/structure/B11594995.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11595005.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11595007.png)
![(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11595015.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-1,2-oxazol-5(4H)-one](/img/structure/B11595018.png)
![(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11595022.png)
![5-Methyl-2-[4-oxo-4-[(1-phenylpyrazol-3-yl)amino]butan-2-yl]hexanoic acid](/img/structure/B11595030.png)
![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11595041.png)
